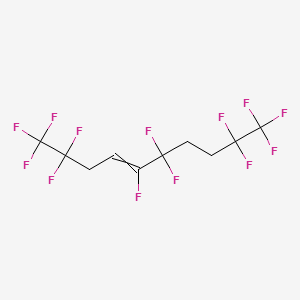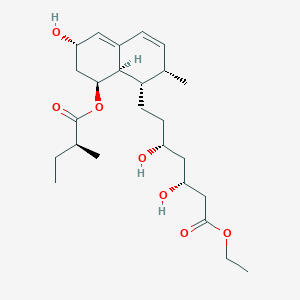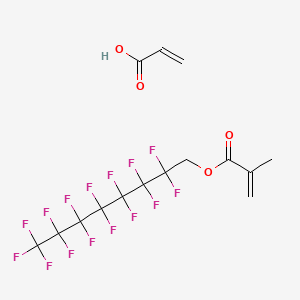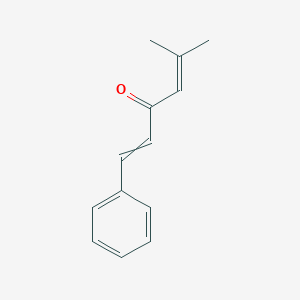
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is a complex organic compound that belongs to the class of triazine derivatives Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate typically involves the reaction of cyanuric chloride with appropriate amines and phenoxyacetic acid derivatives. The reaction is usually carried out in the presence of a base, such as sodium carbonate, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an ice-bath to control the temperature and prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve product quality .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate undergoes various chemical reactions, including:
Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Hydrolysis: The ester linkage in the phenoxyacetate moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, acids for hydrolysis, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide (DMF) to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while hydrolysis can produce the corresponding phenol and carboxylic acid .
Wissenschaftliche Forschungsanwendungen
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate involves its interaction with molecular targets, such as enzymes. For instance, it acts as an irreversible inhibitor of dihydrofolic reductases by forming covalent bonds with the active site of the enzyme . This inhibition disrupts the enzyme’s function, leading to downstream effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Diamino-6-phenyl-1,3,5-triazine
- 2-Chloro-4,6-diamino-1,3,5-triazine
- 2-Phenyl-4,6-diamino-1,3,5-triazine
Uniqueness
4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-phenyl-1,3,5-triazine 2,4,5-trichlorophenoxyacetate is unique due to its specific substitution pattern and the presence of the phenoxyacetate moiety
Eigenschaften
CAS-Nummer |
63979-37-3 |
|---|---|
Molekularformel |
C19H20Cl3N5O3 |
Molekulargewicht |
472.7 g/mol |
IUPAC-Name |
6,6-dimethyl-1-phenyl-1,3,5-triazine-2,4-diamine;2-(2,4,5-trichlorophenoxy)acetic acid |
InChI |
InChI=1S/C11H15N5.C8H5Cl3O3/c1-11(2)15-9(12)14-10(13)16(11)8-6-4-3-5-7-8;9-4-1-6(11)7(2-5(4)10)14-3-8(12)13/h3-7H,1-2H3,(H4,12,13,14,15);1-2H,3H2,(H,12,13) |
InChI-Schlüssel |
ZAPCMYXGFUKWBR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(N=C(N=C(N1C2=CC=CC=C2)N)N)C.C1=C(C(=CC(=C1Cl)Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)

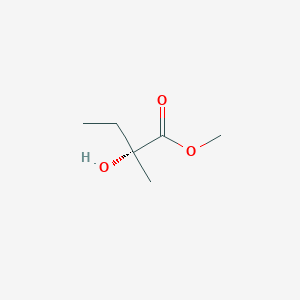
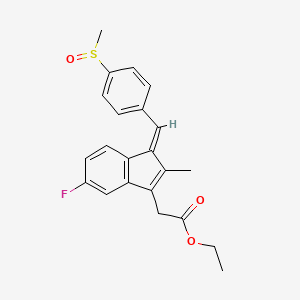
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)

![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)

![N-[bis(dimethylamino)-fluorosilyl]-N-methylmethanamine](/img/structure/B13420536.png)
